molecular formula C9H8N4 B2746717 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile CAS No. 55418-17-2

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile

Cat. No.: B2746717
CAS No.: 55418-17-2
M. Wt: 172.191
InChI Key: BJPHEIVTTKIMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is a heterocyclic compound with the molecular formula C9H8N4 It is characterized by its imidazo[1,5-a]pyrimidine core structure, which is a fused ring system containing both imidazole and pyrimidine rings

Scientific Research Applications

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe for studying biological processes involving imidazo[1,5-a]pyrimidine derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions. This reaction can be catalyzed by trifluoroacetic acid (TFA) to yield the desired imidazo[1,5-a]pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups at specific positions on the ring system.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyrimidine: Another fused ring system with similar structural features.

    Imidazo[4,5-b]pyridine: A related compound with a different ring fusion pattern.

    Purine: A naturally occurring compound with a similar fused ring system, found in DNA and RNA.

Uniqueness: 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 8-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-6-3-7(2)13-5-11-8(4-10)9(13)12-6/h3,5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPHEIVTTKIMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(N=CN12)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.